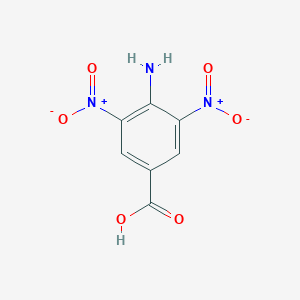

4-Amino-3,5-Dinitrobenzoesäure

Übersicht

Beschreibung

4-Amino-3,5-dinitrobenzoic acid is a chemical compound with the molecular formula C7H5N3O6 . It has a molecular weight of 227.13 . The compound is used in various chemical reactions and has been the subject of several studies .

Chemical Reactions Analysis

4-Amino-3,5-dinitrobenzoic acid has been used in diazo coupling reactions as a chromogenic derivatizing reagent . In these reactions, it forms azo dyes, which are used in colorimetric assays of various pharmaceutical compounds .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Assays

4-Amino-3,5-Dinitrobenzoesäure: wird bei der Entwicklung von kolorimetrischen Assays für Pharmazeutika verwendet . Es dient als chromogenes Derivatisierungsreagenz durch Diazotierung und ermöglicht die Detektion und Quantifizierung von Medikamenten wie Propranolol und Mefenaminsäure. Diese Methode bietet Vorteile wie Geschwindigkeit, Sensitivität und das Potenzial für Automatisierung in Qualitätskontrollprozessen.

Analytische Chemie

In der analytischen Chemie reagiert This compound mit Nukleophilen unter Bildung von Diazoverbindungen . Diese Verbindungen sind wichtig für den Nachweis von Aminen und Phenolen und bilden die Grundlage für verschiedene analytische Methoden. Es wird auch zur Messung der Konzentration von Aspirin in pharmazeutischen Formulierungen verwendet, was seine Vielseitigkeit in analytischen Anwendungen zeigt.

Materialwissenschaft

Diese Verbindung hat in der Materialwissenschaft, insbesondere bei der Synthese von energiereichen Materialien, Potenzial gezeigt . Seine Derivate werden auf ihre thermischen Eigenschaften und Stabilität untersucht, was zu Fortschritten bei Materialien mit spezifischen energetischen Anwendungen führen könnte.

Umweltforschung

Die Forschung an energiereichen Komplexen auf Basis von This compound-Derivaten hat Auswirkungen auf Umweltstudien . Diese Komplexe werden auf ihre thermische Zersetzungskinetik untersucht, was entscheidend ist, um die Umweltauswirkungen und Sicherheit energiereicher Materialien zu verstehen.

Biochemie

This compound: ist in der Biochemie ein wichtiges Instrument für die Entwicklung von Assays, die die Enzymaktivität und Wechselwirkungen mit Substraten messen . Seine Rolle bei der Bildung von Azofarbstoffen durch Diazotierungsreaktionen ist besonders wichtig für die Visualisierung und Quantifizierung biochemischer Prozesse.

Industrielle Anwendungen

In industriellen Umgebungen wird This compound aufgrund ihrer reaktiven Eigenschaften bei der Bildung von Diazoverbindungen verwendet, die in verschiedenen Fertigungsprozessen unerlässlich sind . Ihre Anwendung erstreckt sich auf die Herstellung von hochwertigen Referenzstandards für genaue Ergebnisse bei pharmazeutischen Tests.

Wirkmechanismus

Target of Action

The primary targets of 4-Amino-3,5-dinitrobenzoic acid (4ADBA) are various organic substances, especially alcohols . It is also known to target certain species of fungi, such as Candida spp .

Mode of Action

4ADBA is a reactive chemical compound with acidic properties . It interacts with its targets by reacting with nucleophiles to form diazo compounds . These diazo compounds are used in analytical methods for the detection of amines and phenols . In the case of fungi, 4ADBA and its derivatives exhibit inhibitory activity, which is determined using microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Fungicide Concentration (MFC) .

Biochemical Pathways

It is known that the compound interferes with the synthesis of ergosterol in candida spp . Ergosterol is a crucial component of fungal cell membranes, and disruption of its synthesis can lead to cell death.

Pharmacokinetics

It is known that the compound is reactive and can form diazo compounds with nucleophiles This suggests that it may be metabolized in the body through reactions with various biological molecules

Result of Action

The action of 4ADBA results in the formation of diazo compounds when it reacts with nucleophiles . These compounds are used in analytical methods for the detection of amines and phenols . When acting against fungi, 4ADBA exhibits inhibitory activity, leading to the death of the fungal cells .

Action Environment

The action of 4ADBA can be influenced by environmental factors. For instance, the compound’s reactivity suggests that it may be sensitive to pH and the presence of other reactive substances. Additionally, the compound’s antifungal activity may be influenced by the specific conditions of the fungal environment

Biochemische Analyse

Biochemical Properties

It is known that the compound can participate in diazo coupling reactions This suggests that it may interact with enzymes, proteins, and other biomolecules that are involved in these types of reactions

Molecular Mechanism

The molecular mechanism of action of 4-Amino-3,5-dinitrobenzoic acid is not well-defined. It is known that the compound can participate in diazo coupling reactions , suggesting that it may exert its effects at the molecular level through these reactions This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

4-amino-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVUGEPUWQMQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992944 | |

| Record name | 4-Amino-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7221-27-4 | |

| Record name | 4-Amino-3,5-dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007221274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7221-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3,5-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RWN8R94IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

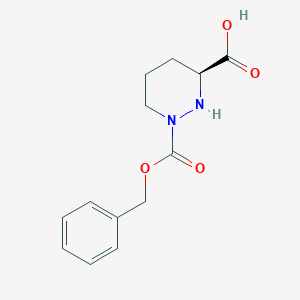

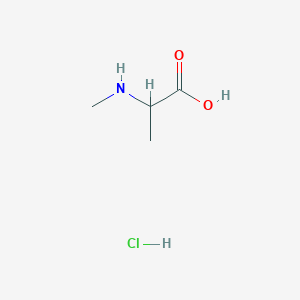

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 4-Amino-3,5-dinitrobenzoic acid in research?

A1: 4-Amino-3,5-dinitrobenzoic acid (ADBA) is primarily utilized as a derivatizing agent in analytical chemistry, particularly in spectrophotometric and chromatographic techniques. [, ] This is due to its ability to react with specific functional groups in target molecules, forming colored azo dyes that can be easily detected and quantified. [, ] For instance, ADBA has been successfully employed in the development of colorimetric assays for pharmaceuticals like mefenamic acid and propranolol. [, ]

Q2: How does the structure of ADBA contribute to its reactivity as a derivatizing agent?

A2: ADBA possesses a diazotizable amino group and two electron-withdrawing nitro groups on its aromatic ring. [, ] These nitro groups enhance the electrophilicity of the diazonium ion formed from ADBA, making it highly reactive towards electron-rich aromatic rings in target molecules. This reaction leads to the formation of azo dyes, which are often intensely colored and amenable to detection. [, ]

Q3: What are the physicochemical properties of ADBA?

A3: 4-Amino-3,5-dinitrobenzoic acid is characterized by a molecular formula of C7H5N3O6 and a molecular weight of 227.13 g/mol. [] It has a pKa of 4.00, indicating it is a relatively strong acid. [] ADBA exhibits specific absorbance values (A(1%, 1 cm)) of 389.42 in water at 435 nm and 381.67 in octanol at 415 nm. [] Its lipophilicity, as indicated by its octanol/water partition coefficient (Log P), is -1.50, suggesting higher solubility in water compared to octanol. []

Q4: What are the advantages of using ADBA as a derivatizing agent in pharmaceutical analysis?

A4: ADBA offers several advantages as a derivatizing agent: * Rapid reaction: The diazo coupling reaction with ADBA is typically very fast, often completing within minutes. []* Sensitivity: The resulting azo dyes exhibit high molar absorptivity, enabling detection at low concentrations of the target analyte. [, ]* Simplicity: The derivatization procedure is usually straightforward, requiring minimal steps and readily available reagents. [, ]* Cost-effectiveness: ADBA is generally less expensive compared to other derivatizing agents, making it an attractive option for routine analysis. []

Q5: Are there any potential limitations of using ADBA as a derivatizing agent?

A5: While ADBA offers several advantages, some potential limitations should be considered:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)